molecular formula C9H5IO2 B11849953 5-Iodo-2H-chromen-2-one

5-Iodo-2H-chromen-2-one

Cat. No.: B11849953
M. Wt: 272.04 g/mol
InChI Key: ZFLSMSWAJVGPAL-UHFFFAOYSA-N
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Description

5-Iodo-2H-chromen-2-one is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. The presence of an iodine atom at the 5-position of the chromene ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2H-chromen-2-one typically involves the iodination of 2H-chromen-2-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the chromene ring using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azidochromenes or thiolchromenes.

    Oxidation: Formation of chromone derivatives.

    Reduction: Formation of dihydrochromenes.

Scientific Research Applications

5-Iodo-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The iodine atom enhances its electrophilicity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s antioxidant properties also contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2H-chromen-2-one is unique due to the presence of the iodine atom, which significantly alters its chemical reactivity and biological activity. The iodine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for developing new therapeutic agents and studying halogenated chromenes’ structure-activity relationships .

Properties

Molecular Formula

C9H5IO2

Molecular Weight

272.04 g/mol

IUPAC Name

5-iodochromen-2-one

InChI

InChI=1S/C9H5IO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H

InChI Key

ZFLSMSWAJVGPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C(=C1)I

Origin of Product

United States

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